4,5-difluoro-N-methyl-2-nitroaniline
Overview
Description
4,5-Difluoro-N-methyl-2-nitroaniline: is an organic compound with the molecular formula C7H6F2N2O2. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It has been used in the preparation of various compounds, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
It’s known to be involved in the synthesis of other compounds, indicating its role in certain chemical reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5-difluoro-N-methyl-2-nitroaniline is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
It’s known to be a precursor in the synthesis of other compounds, suggesting it undergoes transformations during these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-difluoro-N-methyl-2-nitroaniline typically involves multiple steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Methylation: The nitroaniline derivative is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to replace the hydrogen atom on the nitrogen with a methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4,5-difluoro-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4,5-Difluoro-N-methyl-2-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4,5-Difluoro-2-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.
4,5-Difluoro-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
4,5-Dichloro-N-methyl-2-nitroaniline: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 4,5-Difluoro-N-methyl-2-nitroaniline is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct electronic and steric properties
Properties
IUPAC Name |
4,5-difluoro-N-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQSEUSGVVMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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